

Application Notes and Protocols for ElovI1-IN-2 in Animal Studies

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Compound of Interest		
Compound Name:	Elovl1-IN-2	
Cat. No.:	B10831403	Get Quote

Disclaimer: Publicly available information specifically for "**ElovI1-IN-2**" is limited. The following application notes and protocols are substantially based on data from a structurally related, potent, and orally bioavailable ELOVL1 inhibitor, referred to in the literature as CPD37. Researchers should use this information as a guide and optimize protocols for their specific molecule and experimental context.

Introduction

Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1) is a key enzyme responsible for the synthesis of very long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms.[1][2] Dysregulation of VLCFA metabolism, often leading to their accumulation, is implicated in several pathologies, most notably X-linked adrenoleukodystrophy (ALD), a rare neurodegenerative disease.[1][3][4] ELOVL1 is the primary elongase responsible for the production of C24 and C26 VLCFAs. Therefore, inhibition of ELOVL1 presents a promising therapeutic strategy for diseases characterized by VLCFA accumulation. **Elov11-IN-2** is a small molecule inhibitor of the ELOVL1 enzyme. These notes provide a framework for its administration and dosage in preclinical animal studies based on findings with analogous compounds.

Mechanism of Action

ElovI1-IN-2, as an inhibitor of ELOVL1, blocks the initial and rate-limiting step in the elongation of very long-chain fatty acids. ELOVL1 catalyzes the condensation of an acyl-CoA with malonyl-CoA to produce a 3-ketoacyl-CoA, which is subsequently processed to add two carbon

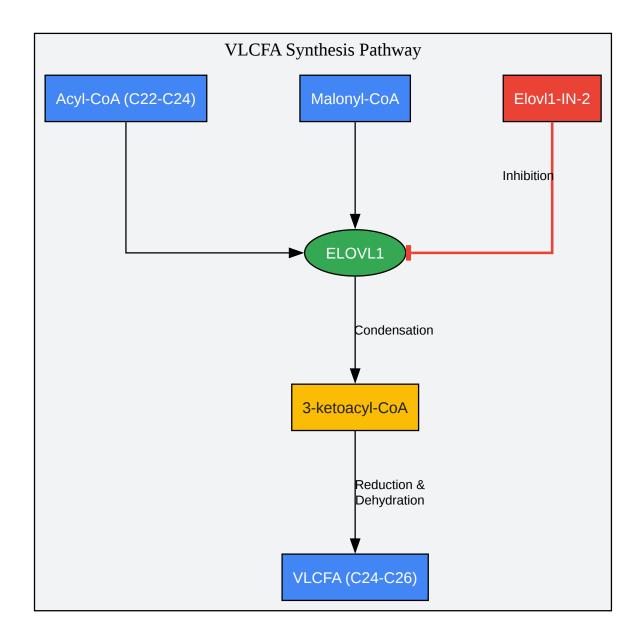




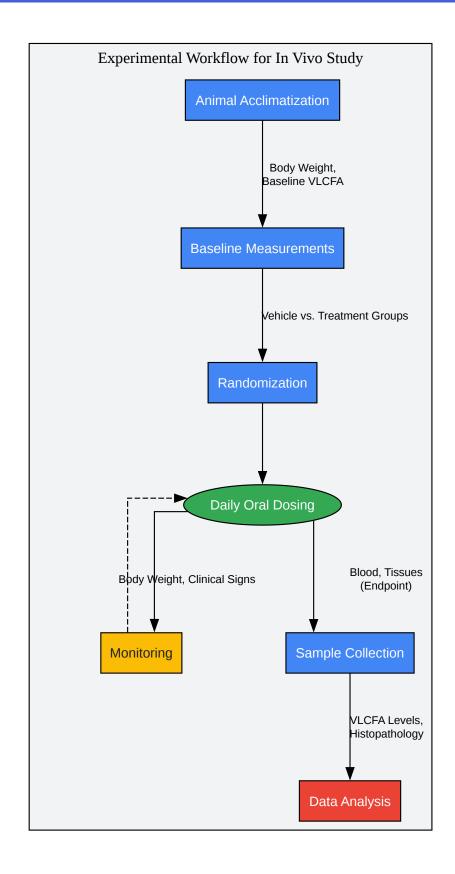


units to the fatty acid chain. By inhibiting this enzymatic step, **ElovI1-IN-2** reduces the synthesis of VLCFAs, thereby preventing their accumulation in tissues and plasma. This mechanism of action is particularly relevant for conditions like X-linked adrenoleukodystrophy where impaired VLCFA degradation leads to their buildup.









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References

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